"3-(Allylamino)-N-methylpropanamide" basic properties
"3-(Allylamino)-N-methylpropanamide" basic properties
3-(Allylamino)-N-methylpropanamide: A Technical Guide to Bifunctional Scaffolding
Executive Summary
3-(Allylamino)-N-methylpropanamide (CAS: 1040692-02-1) is a specialized heterobifunctional building block characterized by a secondary amine core flanked by an allyl group and an N-methyl propanamide moiety. Its unique architecture bridges the gap between radical polymerization/thiol-ene "click" chemistry (via the allyl group) and nucleophilic/pH-responsive functionality (via the secondary amine).
This guide provides a rigorous technical analysis of its properties, a controlled synthesis protocol designed to minimize bis-addition byproducts, and strategic applications in functional hydrogels and surface engineering.
Chemical Identity & Physicochemical Specifications
The utility of 3-(Allylamino)-N-methylpropanamide lies in its dual reactivity. The secondary amine provides a site for further derivatization or protonation (pKa ~9.5), while the allyl group serves as a handle for polymerization or grafting.
Table 1: Physicochemical Properties
| Property | Specification | Notes/Context |
| IUPAC Name | 3-(prop-2-en-1-ylamino)-N-methylpropanamide | Systematic nomenclature |
| CAS Number | 1040692-02-1 | Primary identifier |
| Molecular Formula | C₇H₁₄N₂O | Heteroatomic scaffold |
| Molecular Weight | 142.20 g/mol | Ideal for fragment-based design |
| Physical State | Viscous Liquid / Low-melting Solid | Dependent on purity/temperature |
| Boiling Point | ~299.7°C (Predicted) | High BP due to H-bonding (amide/amine) |
| Density | ~0.923 g/cm³ | Typical for aliphatic amides |
| pKa (Amine) | ~9.2–9.8 (Predicted) | Basic; protonatable at physiological pH |
| pKa (Amide) | ~16.2 (Predicted) | Non-basic; stable linker |
| Solubility | Water, MeOH, EtOH, DMSO | Highly polar due to amide/amine |
Synthesis Protocol: Controlled Aza-Michael Addition
The synthesis of 3-(Allylamino)-N-methylpropanamide relies on the aza-Michael addition of allylamine to N-methylacrylamide.
Critical Challenge: The primary product (secondary amine) is more nucleophilic than the starting primary amine (allylamine), leading to a risk of bis-addition (formation of the tertiary amine dimer).
Solution: The protocol below utilizes a high kinetic excess of allylamine to statistically favor the mono-adduct, followed by vacuum distillation to recover the unreacted starting material.
Experimental Workflow
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Reagents:
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Allylamine (Nucleophile) – Excess (5–10 equivalents)
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N-Methylacrylamide (Michael Acceptor) – Limiting Reagent
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Solvent: Methanol (optional, can run neat)
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Catalyst: None required (autocatalytic) or mild Lewis acid (Yb(OTf)₃) for speed.
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Procedure:
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Step 1 (Setup): Charge a round-bottom flask with Allylamine (10 eq) and cool to 0°C to minimize polymerization of the acrylamide.
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Step 2 (Addition): Add N-Methylacrylamide (1 eq) dropwise over 60 minutes. Reasoning: Slow addition maintains a high local concentration of allylamine relative to the acrylamide, suppressing bis-addition.
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Step 3 (Reaction): Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (stain with Ninhydrin) or ¹H NMR.
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Step 4 (Workup): Concentrate under reduced pressure (Rotavap) to remove excess allylamine (BP ~53°C).
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Step 5 (Purification): The residue is the crude product. Purify via vacuum distillation or column chromatography (DCM/MeOH gradient) if high purity (>98%) is required.
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Validation (NMR):
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Target Signal: Appearance of triplet at ~2.8 ppm (–CH₂–NH–CH₂–) and retention of allyl vinyl signals (5.1–5.9 ppm).
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Impurity Check: Absence of acrylate vinyl signals (5.6–6.3 ppm).
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Structural & Functional Logic (Visualization)
The following diagram illustrates the synthesis pathway and the divergent reactivity profiles of the molecule.
Caption: Synthesis logic flow showing the critical control of mono-addition vs. bis-addition and downstream functional pathways.
Key Applications & Mechanisms
A. pH-Responsive Hydrogels
The secondary amine in the backbone introduces pH sensitivity. At physiological pH (7.4), the amine is partially protonated, imparting cationic character.
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Mechanism: In acidic environments (pH < 6.0), the amine becomes fully protonated (
), leading to electrostatic repulsion between polymer chains and subsequent swelling of the hydrogel. -
Use Case: Tumor-targeted drug delivery (tumors are acidic) or endosomal escape vectors.
B. Thiol-Ene "Click" Chemistry
Unlike acrylates, the allyl group is resistant to homopolymerization but highly reactive towards thiols under UV light.
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Protocol: Mix 3-(Allylamino)-N-methylpropanamide with a dithiol crosslinker (e.g., PEG-dithiol) and a photoinitiator (LAP).
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Advantage: Forms step-growth networks with homogeneous structures, ideal for tissue engineering scaffolds.
C. Surface Functionalization
The molecule serves as an "anchor."
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Step 1: The secondary amine reacts with surface-bound epoxides or activated esters.
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Step 2: The pendant allyl group remains available for subsequent grafting of functional polymers or biomolecules.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the acrylamide origin (though the product is an amine/amide).
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The allyl group is stable, but the amine can absorb CO₂ from the air (carbamate formation).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link
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Hoyle, C. E., & Bowman, C. N. (2010). "Thiol–Ene Click Chemistry." Angewandte Chemie International Edition, 49(9), 1540-1573. Link
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ChemicalBook. (2023). "3-(Allylamino)-N-methylpropanamide Product Properties & Safety." Link
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Santa Cruz Biotechnology. (2023). "3-(Allylamino)-N-methylpropanamide (CAS 1040692-02-1)."[1] Link[1]
